1-(3-Fluoro-benzyl)-3-methyl-piperazine hydrochloride
Description
1-(3-Fluoro-benzyl)-3-methyl-piperazine hydrochloride is a fluorinated piperazine derivative characterized by a benzyl group substituted with a fluorine atom at the meta-position (C3 of the benzene ring) and a methyl group at the third position of the piperazine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.
For instance, the fluorine atom at the benzyl group may influence metabolic stability and binding affinity, while the methyl group on the piperazine ring could modulate steric and electronic properties .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.ClH/c1-10-8-15(6-5-14-10)9-11-3-2-4-12(13)7-11;/h2-4,7,10,14H,5-6,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNSOHBKHKFOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC(=CC=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination for Piperazine Core Assembly
The synthesis of 3-methylpiperazine, a precursor to the target compound, is exemplified in US6603003B2 , where N-methyl ethylenediamine undergoes cyclization with methyl benzoylformate. This reaction forms a dehydropiperazine intermediate, which is subsequently reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 50–55°C to yield 1-methyl-3-phenylpiperazine. Adapting this approach, replacing methyl benzoylformate with a ketone bearing a methyl group could yield 3-methylpiperazine.
For instance:
This reductive amination strategy achieves yields of ~60% for analogous structures, though steric effects from the methyl group may necessitate longer reaction times or elevated temperatures.
Alternative Cyclization via Epoxide Ring-Opening
CN101440067B describes a method where styrene oxide reacts with N-methylethanolamine in toluene, followed by treatment with thionyl chloride (SOCl₂) to form a chlorinated intermediate. Cyclization with p-toluenesulfonamide in dimethylformamide (DMF) yields 1-methyl-3-phenylpiperazine. Applying this method, substituting styrene oxide with a fluorinated epoxide (e.g., 3-fluorostyrene oxide) could directly introduce the 3-fluoro-benzyl moiety during cyclization.
Key parameters:
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Solvent : Toluene or dichloromethane for chlorination steps.
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Yield : ~70% for non-fluorinated analogs, though fluorinated substrates may reduce yields due to electronic effects.
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 150–160°C | Maximizes SN2 reactivity |
| Molar Ratio (Piperazine:Benzyl chloride) | 1:1.2 | Prevents dialkylation |
| Catalyst | KF (2 equiv) | Enhances nucleophilicity |
| Reaction Time | 24–36 hours | Completes substitution |
Under these conditions, yields of ~55% are achievable, consistent with analogous reactions.
Reductive Amination with 3-Fluoro-benzaldehyde
An alternative route involves condensing 3-methylpiperazine with 3-fluoro-benzaldehyde followed by reduction. CN107021916B employs catalytic hydrogenation (Pd/C, H₂ 5–10 MPa, 80–120°C) to reduce imine intermediates. For this method:
Advantages :
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Avoids handling hazardous benzyl chlorides.
-
Higher regioselectivity compared to alkylation.
Limitations :
Hydrochloride Salt Formation
Acid-Base Titration for Salt Precipitation
The free base of 1-(3-Fluoro-benzyl)-3-methyl-piperazine is converted to its hydrochloride salt by treatment with hydrochloric acid. CN101440067B outlines a protocol where the free base is dissolved in ethyl acetate, and gaseous HCl is bubbled through the solution until precipitation is complete. The precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum.
Critical Parameters :
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Solvent Choice : Ethyl acetate or MTBE (methyl tert-butyl ether) minimizes co-solubility of the salt.
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HCl Concentration : 37% aqueous HCl ensures protonation without hydrolyzing the piperazine ring.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield | Scalability |
|---|---|---|---|---|
| Alkylation (Section 2.1) | Straightforward, fewer steps | Risk of dialkylation, moderate yields | 55% | Industrial |
| Reductive Amination (Section 2.2) | High selectivity, safer reagents | Requires high-pressure equipment | 60% | Pilot-scale |
| Epoxide Cyclization (Section 1.2) | Integrates benzyl group early | Complex fluorinated epoxide synthesis | 50% | Lab-scale |
Purity Optimization and Characterization
Chromatographic Purification
Column chromatography using silica gel (ethyl acetate/hexane, 1:3) effectively removes unreacted benzyl chloride or aldehyde. US6603003B2 reports purity improvements from 85% to >99% using this method.
Recrystallization Techniques
Recrystallization from hexane/ethyl acetate (3:1) yields crystalline product with minimal impurities. Melting point analysis (mp 172–175°C) confirms salt formation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-benzyl)-3-methyl-piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of 1-(3-Fluoro-benzyl)-3-methyl-piperazine.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
1-(3-Fluoro-benzyl)-3-methyl-piperazine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-benzyl)-3-methyl-piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and behavior.
Comparison with Similar Compounds
Key Observations:
Substituent Position : The meta-fluoro substitution in the target compound contrasts with para-fluoro in 4-FPP, which may lead to divergent pharmacological profiles due to spatial orientation differences .
Piperazine Modifications : The 3-methyl group in the target compound distinguishes it from unmethylated analogs (e.g., 3-CPP), likely altering conformational flexibility and receptor interactions .
Key Observations:
Halogenated Precursors: Chlorinated analogs (e.g., 1-(3-chlorophenyl) derivatives) often utilize halogenated anilines or alkyl halides, as seen in .
Functional Group Variations
Table 3: Functional Group Impact on Properties
Key Observations:
Methoxy Groups : Compounds like 1-(5-Chloro-2-methoxyphenyl)piperazine HCl demonstrate how methoxy substituents can improve aqueous solubility, a feature absent in the target compound .
Hydrate Forms : Hydrated salts (e.g., ) may offer improved crystallinity and stability compared to anhydrous hydrochloride salts.
Biological Activity
1-(3-Fluoro-benzyl)-3-methyl-piperazine hydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. Piperazine compounds are widely recognized for their diverse therapeutic properties, including antipsychotic, antidepressant, and antimicrobial effects. This article provides a detailed overview of the biological activity associated with this specific compound, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a 3-fluorobenzyl group and a methyl group. The fluorine atom enhances the lipophilicity and biological activity of the compound, potentially influencing its interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Table 1: Antibacterial Activity of Piperazine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(3-Fluoro-benzyl)-3-methyl-piperazine | Staphylococcus aureus | 4 µg/ml |
| Escherichia coli | 8 µg/ml | |
| Pseudomonas aeruginosa | 16 µg/ml |
This table summarizes findings from comparative studies where similar piperazine derivatives demonstrated varying degrees of antibacterial efficacy, suggesting that structural modifications can significantly influence activity.
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological effects. Studies have shown that compounds like this compound may interact with dopamine and serotonin receptors, which are critical in the treatment of psychiatric disorders such as schizophrenia and depression.
- Case Study: Dopamine Receptor Interaction
In a study assessing the binding affinity of various piperazine derivatives to dopamine receptors, this compound exhibited notable affinity for D2 receptors, suggesting its potential as an antipsychotic agent. The compound's ability to modulate dopaminergic signaling pathways could be beneficial in managing symptoms associated with schizophrenia.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological activity may be attributed to:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine).
- Enzyme Inhibition : Potential inhibition of enzymes involved in bacterial cell wall synthesis or neurotransmitter reuptake.
- Cell Membrane Disruption : Alteration of membrane integrity in microbial cells leading to increased permeability and cell death.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(3-fluoro-benzyl)-3-methyl-piperazine hydrochloride to improve yield and purity?
- Methodological Answer : Utilize reductive amination or nucleophilic substitution protocols, focusing on solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios of precursors (e.g., 3-fluorobenzyl chloride and 3-methylpiperazine). Purification via column chromatography (silica gel, eluent: methanol/dichloromethane) followed by recrystallization in ethanol can enhance purity (>95%) . Monitor reaction progress using TLC or HPLC with UV detection at 254 nm .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR, ¹H/¹³C) to confirm regioselectivity of the benzyl group and methyl substitution on the piperazine ring. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with a C18 column (acetonitrile/water + 0.1% TFA) assesses purity. Differential scanning calorimetry (DSC) determines crystallinity and thermal stability .
Q. What safety protocols are critical during handling?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential respiratory and skin irritation. Work in a fume hood to avoid inhalation. Store in a desiccator at 2–8°C under nitrogen to prevent hygroscopic degradation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Q. How does the solubility profile impact experimental design?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. For in vitro assays, prepare stock solutions in DMSO (≤10 mM) and dilute in aqueous buffers (e.g., PBS). Avoid freeze-thaw cycles to prevent precipitation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data across studies?
- Methodological Answer : Conduct meta-analysis of dose-response curves (e.g., EC₅₀ values) and validate assay conditions (e.g., receptor binding vs. functional assays). Cross-reference with structural analogs (e.g., 1-(3-chlorophenyl)piperazine derivatives) to identify substituent-specific effects. Use statistical tools like ANOVA to assess variability between replicates .
Q. What computational strategies predict the compound’s binding affinity to serotonin/dopamine receptors?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of 5-HT₂A or D₂ receptors (PDB IDs: 6A93, 6CM4). Optimize force fields (AMBER) for piperazine flexibility and fluorine interactions. Validate predictions with in vitro radioligand displacement assays .
Q. How does the 3-fluoro substitution influence metabolic stability in vivo?
- Methodological Answer : Use liver microsomal assays (human/rat) to track CYP450-mediated oxidation. Compare metabolic half-life (t₁/₂) with non-fluorinated analogs. LC-MS/MS identifies metabolites (e.g., N-dealkylation products). Fluorine’s electronegativity may reduce oxidative metabolism, enhancing bioavailability .
Q. What experimental designs mitigate batch-to-batch variability in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
